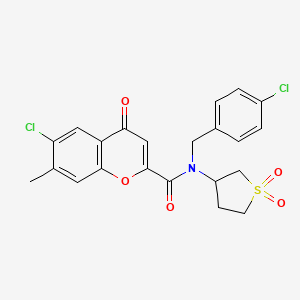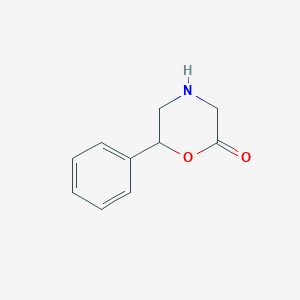![molecular formula C12H15NO2 B12116611 (2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one](/img/structure/B12116611.png)
(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-on ist eine chirale Verbindung mit erheblicher Bedeutung in der organischen Chemie. Diese Verbindung verfügt über eine einzigartige Struktur mit einer Aminogruppe, einem Oxiranring und einer Phenylgruppe, was sie zu einem vielseitigen Zwischenprodukt in verschiedenen chemischen Reaktionen und Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2S)-2-Amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-on umfasst typischerweise die Verwendung chiraler Ausgangsmaterialien und Katalysatoren, um die richtige Stereochemie zu gewährleisten. Eine gängige Methode beinhaltet die Reaktion eines chiralen Aminoalkohols mit einem Epoxid unter basischen Bedingungen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Tetrahydrofuran und Temperaturen im Bereich von 0 °C bis Raumtemperatur.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann skalierbarere Methoden wie die kontinuierliche Fließsynthese umfassen. Dieser Ansatz ermöglicht eine bessere Kontrolle über die Reaktionsbedingungen und Ausbeuten, wodurch er für die großtechnische Produktion geeignet ist. Der Einsatz chiraler Katalysatoren und Hochdurchsatz-Screenings kann den Prozess für industrielle Anwendungen optimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2S)-2-Amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-on unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Oxime oder Nitrile zu bilden.
Reduktion: Der Oxiranring kann reduziert werden, um Diole zu bilden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, um Amide oder andere Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Acylchloride oder Anhydride werden zur Amidbildung verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Oxime, Nitrile, Diole und Amide, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und chiraler Zwischenprodukte.
Biologie: Die Verbindung wird in der Untersuchung von Enzymmechanismen und als Substrat in biochemischen Assays verwendet.
Industrie: Die Verbindung wird bei der Herstellung von Feinchemikalien und als Vorläufer bei der Synthese von Polymeren und anderen Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von (2S)-2-Amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Der Oxiranring kann einen nukleophilen Angriff erfahren, was zur Bildung kovalenter Bindungen mit Zielmolekülen führt. Diese Reaktivität macht sie nützlich in Enzymhemmungsuntersuchungen und als reaktives Zwischenprodukt in der synthetischen Chemie.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in enzyme inhibition studies and as a reactive intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2S)-2-Amino-3-phenylpropan-1-ol: Fehlt der Oxiranring, was ihn in bestimmten Arten von chemischen Reaktionen weniger reaktiv macht.
(2R)-2-Amino-1-phenylpropan-1-on: Hat eine andere Stereochemie, was seine Reaktivität und Interaktionen mit chiralen Katalysatoren beeinflusst.
(2S)-2-Amino-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-1-on: Die unterschiedliche Stereochemie des Oxiranrings kann zu unterschiedlichen Reaktionswegen und Produkten führen.
Einzigartigkeit
Die einzigartige Kombination aus Aminogruppe, Oxiranring und Phenylgruppe in (2S)-2-Amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-on macht es zu einer vielseitigen und wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen. Seine chirale Natur und Reaktivität ermöglichen die Synthese einer breiten Palette von Derivaten und ihre Verwendung in verschiedenen Anwendungen.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
2-amino-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C12H15NO2/c1-12(8-15-12)11(14)10(13)7-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3 |
InChI-Schlüssel |
KWADEJYHBBQJTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)C(=O)C(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12116539.png)
![Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester](/img/structure/B12116547.png)




![2-Azaspiro[4.6]undecane-1,3-dione](/img/structure/B12116592.png)
![beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-](/img/structure/B12116623.png)

![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B12116638.png)
![(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine](/img/structure/B12116643.png)
